Beta-Adrenergic Receptor Affinity: Dexsotalol Exhibits 30-60 Fold Lower Affinity than l-Sotalol
Dexsotalol demonstrates markedly reduced affinity for beta-adrenergic receptors compared to the l-enantiomer. This differential binding is the primary determinant of its distinct pharmacological profile as a pure class III agent, devoid of the class II (beta-blocking) activity of racemic sotalol [1].
| Evidence Dimension | Beta-adrenergic receptor affinity (ratio) |
|---|---|
| Target Compound Data | Affinity 30-60 times lower than l-sotalol |
| Comparator Or Baseline | l-sotalol (affinity set as baseline) |
| Quantified Difference | 30-60 fold lower affinity for beta-adrenergic receptors |
| Conditions | Radioligand binding assays; specific conditions not detailed in review |
Why This Matters
This quantitative difference defines dexsotalol as a pure class III antiarrhythmic agent, enabling experimental isolation of potassium channel blockade effects without beta-adrenergic interference.
- [1] Funck-Brentano C. Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol. Eur Heart J. 1993;14 Suppl H:30-5. doi: 10.1093/eurheartj/14.suppl_h.30. View Source
